molecular formula C17H20N8O2 B2566972 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide CAS No. 1334373-41-9

1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide

Cat. No.: B2566972
CAS No.: 1334373-41-9
M. Wt: 368.401
InChI Key: QFANLGXPOHHGMN-UHFFFAOYSA-N
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Description

This compound features a triazolo[4,5-d]pyrimidine core substituted with a 4-methoxyphenylamino group at position 7 and a piperidine-4-carboxamide moiety at position 3. The triazolo-pyrimidine scaffold is known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The 4-methoxyphenyl group may enhance binding interactions with hydrophobic pockets in biological targets, while the piperidine carboxamide could improve solubility and metabolic stability .

Properties

IUPAC Name

1-[7-(4-methoxyanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O2/c1-27-12-4-2-11(3-5-12)19-15-13-16(23-24-22-13)21-17(20-15)25-8-6-10(7-9-25)14(18)26/h2-5,10H,6-9H2,1H3,(H2,18,26)(H2,19,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFANLGXPOHHGMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NNN=C32)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit specific kinases, such as c-Met and VEGFR-2, which are involved in cell signaling pathways. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Cellular Effects

The effects of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide on various cell types and cellular processes are profound. In cancer cells, the compound has been observed to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation. Additionally, it affects cell signaling pathways by inhibiting the phosphorylation of key proteins involved in these pathways. This leads to altered gene expression and reduced cellular metabolism, ultimately resulting in cell death.

Molecular Mechanism

At the molecular level, 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound binds to the ATP-binding sites of kinases such as c-Met and VEGFR-2, inhibiting their activity. This inhibition prevents the phosphorylation of downstream signaling proteins, leading to the suppression of cell proliferation and induction of apoptosis. Additionally, the compound may also affect gene expression by modulating the activity of transcription factors involved in cell survival and proliferation.

Dosage Effects in Animal Models

The effects of 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is involved in various metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate. These metabolites are then excreted through the urine and feces.

Biological Activity

The compound 1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of triazolo-pyrimidine derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N7O2C_{18}H_{21}N_7O_2 with a molecular weight of 367.4 g/mol. The structure features a piperidine ring, a triazole moiety, and a methoxy-substituted phenyl group, which may contribute to its biological activity.

PropertyDetails
IUPAC Name1-(7-((4-methoxyphenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-4-carboxamide
Molecular FormulaC18H21N7O2C_{18}H_{21}N_7O_2
Molecular Weight367.4 g/mol
CAS Number920204-14-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cancer cell proliferation or inflammation.
  • Receptor Modulation : It may act on various receptors affecting signaling pathways related to disease states.

Biological Activity Studies

Recent studies have investigated the biological activities of triazolo-pyrimidine derivatives similar to the compound . These studies highlight several key findings:

  • Anticancer Activity : Research indicates that triazolo-pyrimidines exhibit significant anticancer properties by targeting various kinases involved in tumor growth and survival. For instance, compounds designed to inhibit polo-like kinase 1 (Plk1) have shown promise in preclinical studies due to their selective action against cancer cells while minimizing effects on normal cells .
  • Antimicrobial Effects : Compounds within this class have demonstrated antimicrobial activity against a range of pathogens. For example, derivatives with similar structures have been reported to possess significant activity against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Properties : Some studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Case Studies

Several case studies illustrate the potential applications of similar compounds:

  • Case Study 1 : A derivative featuring a triazole ring was shown to inhibit the growth of HeLa cells with an IC50 value in the micromolar range. This suggests that modifications to the triazole structure can enhance anticancer efficacy.
  • Case Study 2 : A series of pyrimidine derivatives were synthesized and tested for antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that certain modifications led to enhanced potency compared to standard antibiotics .

Scientific Research Applications

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

  • Starting Materials : Various anhydrides and amines.
  • Reagents : Commonly used solvents include ethanol or dimethylformamide, with catalysts like sodium hydroxide or acetic acid facilitating the reaction.
  • Characterization Techniques : The product is analyzed using Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm its structure and purity.

Table 1: Summary of Synthesis Conditions

StepReagents UsedConditionsYield (%)
1Anhydride + AmineEthanol, refluxVaries
2Catalysts (NaOH, Acetic Acid)Room temperatureVaries
3PurificationRecrystallizationHigh

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds similar in structure demonstrated effective inhibition against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

  • Case Study : A related triazole derivative was evaluated for its antitumor activity against MDA-MB-231 and MCF-7 breast cancer cell lines, showing IC50 values of 17.83 μM and 19.73 μM respectively, indicating potent anticancer activity compared to standard treatments like Cisplatin .

Antiviral Properties

The compound has been explored for its potential as an antiviral agent. Research focused on disrupting the interaction between viral proteins involved in influenza virus replication has shown promise.

  • Mechanism : The compound targets the PA-PB1 interface of the influenza A virus polymerase, inhibiting its function and thereby reducing viral replication .

Antimicrobial Activity

Preliminary evaluations suggest that this compound exhibits antimicrobial properties against both bacterial and fungal strains.

  • Study Findings : In vitro assays demonstrated efficacy against Staphylococcus aureus and Escherichia coli, with some derivatives showing remarkable antibacterial activity .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help elucidate the potential mechanisms of action at the molecular level.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Interaction Type
PA-PB1 Interface-9.5Hydrogen bonds, hydrophobic interactions
Tumor Cell Receptors-8.3Ionic interactions

Comparison with Similar Compounds

Structural Comparison Table

Compound Position 5 Substituent Position 7 Substituent Biological Activity
Target Compound Piperidine-4-carboxamide 4-Methoxyphenylamino Not reported in evidence
16m Thio-propan-2-ol Difluorophenyl-cyclopropylamino Antiplatelet, antibacterial
7v Chloro + cyclopentane-triol Difluorophenyl-cyclopropylamino Antiplatelet

Functional Group Impact on Activity

  • 4-Methoxyphenylamino Group: Common in the target compound and 7u/7v, this group may contribute to π-π stacking or hydrogen bonding in target proteins, as seen in antibacterial triazolo-pyrimidines .
  • Piperidine Carboxamide: Unlike the thio-propanol in 16m, this group introduces a rigid, polar moiety that could enhance blood-brain barrier penetration or reduce off-target effects .

Research Findings and Implications

  • Antiplatelet Activity : Analogues like 16m and 7v showed potent antiplatelet effects (IC₅₀ < 1 μM), suggesting the triazolo-pyrimidine core is critical for this activity. The target compound’s piperidine group may modulate potency or selectivity .
  • Antibacterial Activity: 16m exhibited moderate activity against S. aureus (MIC = 8 μg/mL), linked to its thio-propanol substituent. The target compound’s carboxamide may alter this profile .
  • Kinase Inhibition Potential: Pyrimido-pyrimidinones in (e.g., 3b) target kinases via H-bonding with the methoxyphenyl group, a mechanism possibly shared by the target compound .

Q & A

Q. How can researchers validate off-target effects in kinase inhibition studies?

  • Methodology :
  • Kinome Profiling : Use panels like DiscoverX KINOMEscan to assess selectivity across 468 kinases .
  • CRISPR Knockout Models : Generate cell lines lacking the putative target kinase to confirm on-target effects .

Cross-Disciplinary Applications

Q. How can chemical engineering principles improve the synthesis of this compound?

  • Methodology :
  • Process Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor reaction progression in real time .
  • Powder Technology : Optimize crystallization conditions to enhance yield and reduce polymorphism .

Q. What role does this compound play in interdisciplinary drug discovery projects?

  • Methodology :
  • Collaborative Workflows : Integrate medicinal chemistry (synthesis), biology (target validation), and computational chemistry (docking) via platforms like KNIME .
  • Open Science Frameworks : Share synthetic protocols and biological data in repositories like Zenodo to accelerate collaborative innovation .

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